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molecular formula C13H30ClN B1206052 Tributylmethylammonium chloride CAS No. 56375-79-2

Tributylmethylammonium chloride

Cat. No. B1206052
M. Wt: 235.84 g/mol
InChI Key: IPILPUZVTYHGIL-UHFFFAOYSA-M
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Patent
US06127576

Procedure details

A solution of 0.30 g (1.3 mmol) of 1-(o-aminophenyl)-4-chloro-1-butanone hydrochloride in 3 mL of methylene chloride and 3 mL of ethylene dichloride is treated with 1.2 g (3 mmol) of 10% sodium hydroxide solution and 0.05 g (0.2 mmol) of 75% aqueous methyl tributylammonium chloride and heated to 50° C. for about 5 hours. After cooling to room temperature, the phases are separated. The aqueous layer is extracted with methylene chloride. The combined organic extracts are washed with water and concentrated in vacuo to give 0.14 g (70% yield) of o-aminophenyl cyclopropyl ketone (mp 46-48° C.). The product is identified by NMR and MS analyses.
Name
1-(o-aminophenyl)-4-chloro-1-butanone hydrochloride
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=[O:14])[CH2:10][CH2:11][CH2:12]Cl.[OH-].[Na+]>C(Cl)Cl.C(Cl)CCl.[Cl-].C[N+](CCCC)(CCCC)CCCC>[CH:10]1([C:9]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[NH2:2])=[O:14])[CH2:12][CH2:11]1 |f:0.1,2.3,6.7|

Inputs

Step One
Name
1-(o-aminophenyl)-4-chloro-1-butanone hydrochloride
Quantity
0.3 g
Type
reactant
Smiles
Cl.NC1=C(C=CC=C1)C(CCCCl)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(CCl)Cl
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Cl-].C[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic extracts are washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)C1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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